molecular formula C46H89ClNO8P B12069451 1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt

1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt

Cat. No.: B12069451
M. Wt: 850.6 g/mol
InChI Key: CDEXMKCVAXWBJA-ZNNVWPPGSA-N
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Description

1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt is a cationic alkylated phospholipid. It is known for its unique structure, which includes two oleoyl chains and an ethylphosphocholine head group. This compound is often used in the preparation of liposomes and lipoplexes, making it a valuable tool in gene therapy and other biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt typically involves the esterification of glycerol with oleic acid to form 1,2-dioleoyl-sn-glycerol. This intermediate is then reacted with ethylphosphocholine chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological membranes. The cationic nature of the ethylphosphocholine head group allows it to interact with negatively charged molecules, facilitating the formation of lipoplexes. These lipoplexes can then deliver genetic material into cells, making it a valuable tool in gene therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cationic nature and the presence of the ethylphosphocholine head group. This structure enhances its ability to form stable lipoplexes and interact with biological membranes, making it particularly effective in gene therapy applications .

Properties

Molecular Formula

C46H89ClNO8P

Molecular Weight

850.6 g/mol

IUPAC Name

2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxybutyl-trimethylazanium;chloride

InChI

InChI=1S/C46H88NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-41-44(42-53-56(50,51)55-43(9-3)40-47(4,5)6)54-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h22-25,43-44H,7-21,26-42H2,1-6H3;1H/b24-22-,25-23-;/t43?,44-;/m1./s1

InChI Key

CDEXMKCVAXWBJA-ZNNVWPPGSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC(CC)C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC(CC)C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-]

Origin of Product

United States

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